
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution on the phenyl ring:
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the chloro group could yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could act as an inhibitor or modulator of certain biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-5-aryl-thiazole: Another compound with a similar pyrazole structure but different substituents on the phenyl ring.
Ethyl 2-(4-(2,3-dimethyl-1-phenyl-5-oxo-pyrazol-4-yl)thiazol-2-ylimino)-3-(4-nitrophenyl)-1,3,4-thiadiazole-5-carboxylate: A compound with a thiadiazole ring and different functional groups.
Uniqueness
Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. The presence of the chloro and methoxy groups on the phenyl ring, along with the amino and ester groups on the pyrazole ring, gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H14ClN3O3 |
|---|---|
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-13(18)9-7-16-17(12(9)15)8-4-5-11(19-2)10(14)6-8/h4-7H,3,15H2,1-2H3 |
Clé InChI |
AYNRBMRXPKUICY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)OC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





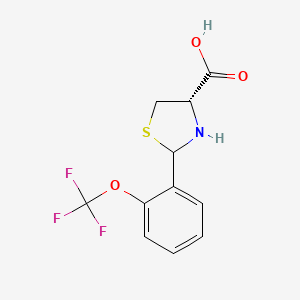
![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
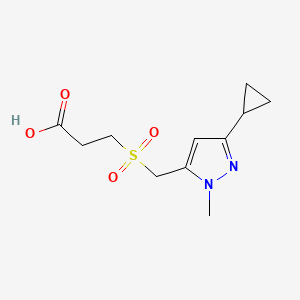
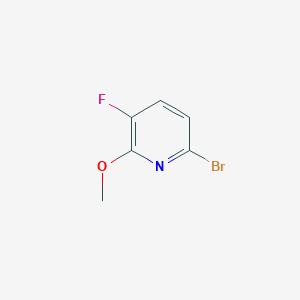

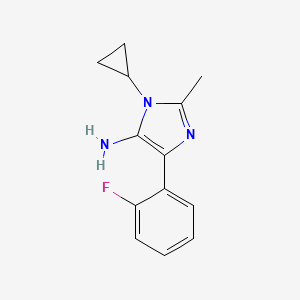
![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)
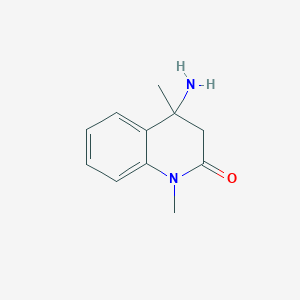
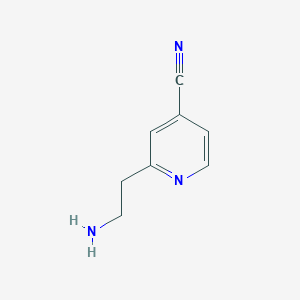
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)
